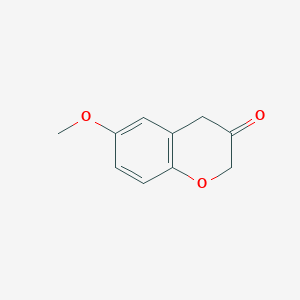
6-Methoxychroman-3-one
Cat. No. B1367674
Key on ui cas rn:
76322-25-3
M. Wt: 178.18 g/mol
InChI Key: KUNSCSSLJIBBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04604397
Procedure details


To a suspension of 2.0 g sodium hydride in 100 ml of dry tetrahydrofuran is added with stirring a solution of 20 g of trans-3-bromo-4-hydroxy-6-methoxy-3,4-dihydro-2H-[1]-benzopyran in 200 ml of dry tetrahydrofuran in a dropwise fashion. After 30 minutes stirring at room temperature, the reaction mixture is filtered through filter-cel and the solvent is removed in vacuo. The residue is dissolved in 100 ml of toluene, 1.0 g of anhydrous zinc iodide is added and the mixture is heated at 80° for 1 hour. The reaction mixture is filtered through 120 g of silica gel with methylene chloride as the eluent to afford a product which is recrystallized from ether to give 6-methoxy-2H-[1]-benzopyran-3-one, m.p. 67°-72°.


Name
trans-3-bromo-4-hydroxy-6-methoxy-3,4-dihydro-2H-[1]-benzopyran
Quantity
20 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].Br[C@H:4]1[C@H:9](O)[C:8]2[CH:11]=[C:12]([O:15][CH3:16])[CH:13]=[CH:14][C:7]=2[O:6][CH2:5]1.[O:17]1CCCC1>>[CH3:16][O:15][C:12]1[CH:13]=[CH:14][C:7]2[O:6][CH2:5][C:4](=[O:17])[CH2:9][C:8]=2[CH:11]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
trans-3-bromo-4-hydroxy-6-methoxy-3,4-dihydro-2H-[1]-benzopyran
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
Br[C@@H]1COC2=C([C@H]1O)C=C(C=C2)OC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 30 minutes stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
through filter-cel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in 100 ml of toluene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1.0 g of anhydrous zinc iodide is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated at 80° for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered through 120 g of silica gel with methylene chloride as the eluent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized from ether
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=CC2=C(CC(CO2)=O)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
